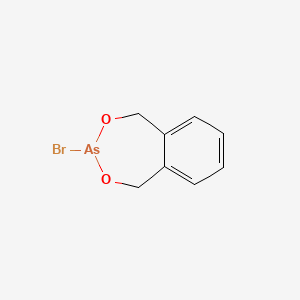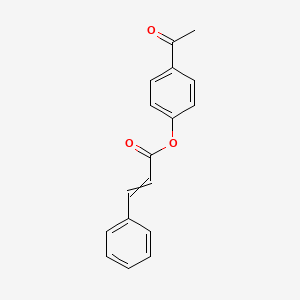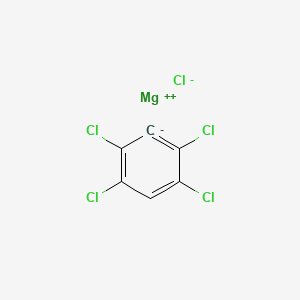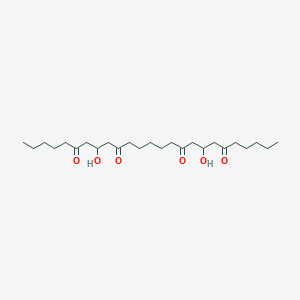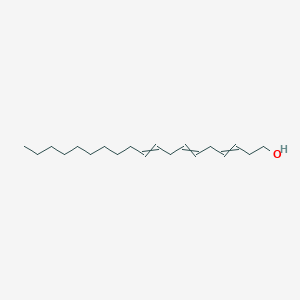![molecular formula C7H6ClNO B14427120 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 84752-04-5](/img/structure/B14427120.png)
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-oxabicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound featuring a chlorine atom, an oxygen bridge, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives
Uniqueness
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
84752-04-5 |
|---|---|
分子式 |
C7H6ClNO |
分子量 |
155.58 g/mol |
IUPAC 名称 |
2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H6ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h1-2,5-6H,3H2 |
InChI 键 |
PPXCEQHKPHIUJU-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC(C1(C#N)Cl)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


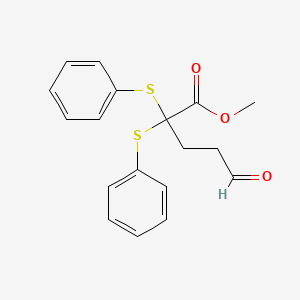
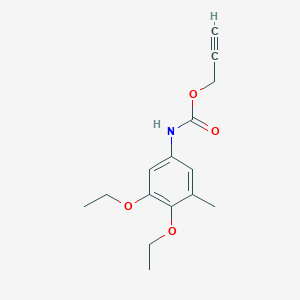

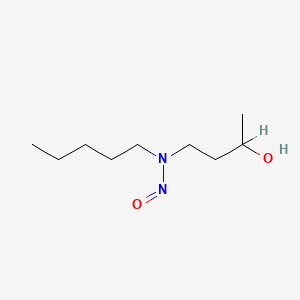
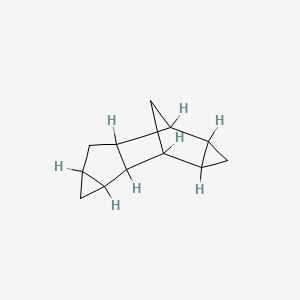

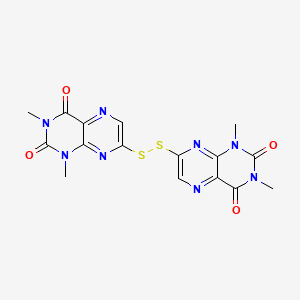
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)

